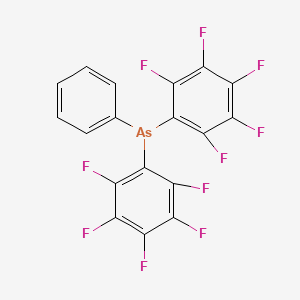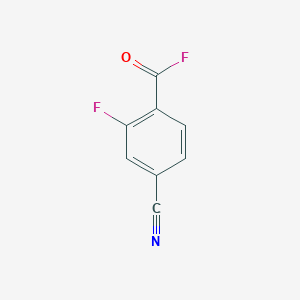
4-cyano-2-fluoro-benzoyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-fluoro-benzoyl Fluoride is an organic compound with the molecular formula C8H4FNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (–CN) at the 4-position and a fluorine atom (–F) at the 2-position, along with a benzoyl fluoride group (–COF)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-benzoyl Fluoride can be achieved through several methods. One common approach involves the fluorination of 4-cyano-benzoic acid derivatives. . The reaction conditions often include mild temperatures and the use of solvents like acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. Electrochemical fluorination is one such method, where the compound is subjected to electrolysis in the presence of hydrogen fluoride (HF) and a suitable electrode material . This method allows for the efficient and selective introduction of fluorine atoms into the aromatic ring.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2-fluoro-benzoyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine group, while the benzoyl fluoride group can undergo oxidation to form carboxylic acids.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution: Products include substituted benzoic acid derivatives.
Reduction: Products include amines and carboxylic acids.
Coupling: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
4-Cyano-2-fluoro-benzoyl Fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-cyano-2-fluoro-benzoyl Fluoride involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The benzoyl fluoride group can undergo hydrolysis to form reactive intermediates that interact with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyano-3-fluorobenzoic acid
- 3-Fluoro-4-(hydroxymethyl)benzonitrile
- 4-Cyanobenzoic acid
- 4-Cyanobenzoyl chloride
- 2,4-Difluorobenzonitrile
Uniqueness
4-Cyano-2-fluoro-benzoyl Fluoride is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
345903-02-8 |
|---|---|
Formule moléculaire |
C8H3F2NO |
Poids moléculaire |
167.11 g/mol |
Nom IUPAC |
4-cyano-2-fluorobenzoyl fluoride |
InChI |
InChI=1S/C8H3F2NO/c9-7-3-5(4-11)1-2-6(7)8(10)12/h1-3H |
Clé InChI |
XPUZBRNQOPRWQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)F)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



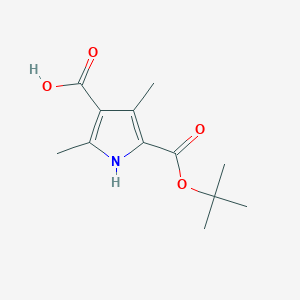
![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)

![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)

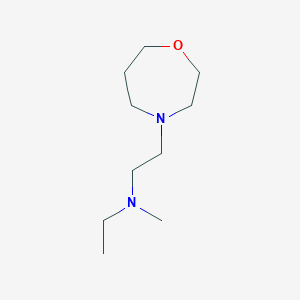
![a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
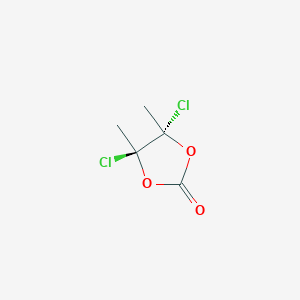
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)

